1-Benzyl-2-hexyl-4-methylbenzene
Description
Significance of Complex Aryl-Alkyl Architectures in Contemporary Chemical Research
Complex aryl-alkyl architectures, which feature both aromatic (aryl) and saturated hydrocarbon (alkyl) groups, are of paramount importance. numberanalytics.comnumberanalytics.com The alkyl groups can influence the solubility, conformational flexibility, and biological activity of the molecule. nih.gov Many pharmaceutical compounds, for instance, contain polysubstituted aromatic cores, where the specific substitution pattern is crucial for the drug's efficacy and interaction with biological targets. scitechdaily.com In materials science, these architectures are integral to the development of organic semiconductors, liquid crystals, and polymers with tailored properties. numberanalytics.comopenaccessjournals.com The interplay between the rigid, planar aromatic ring and the flexible alkyl chains allows for the fine-tuning of a material's physical characteristics.
Overview of Methodological Advances in Substituted Benzene (B151609) Synthesis
The synthesis of polysubstituted benzenes like 1-Benzyl-2-hexyl-4-methylbenzene requires precise control over the regioselectivity of the reactions. Historically, electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, have been the cornerstone of arene functionalization. fiveable.memt.com However, these methods can sometimes lead to mixtures of products and are not always suitable for creating highly congested structures.
Recent decades have seen significant progress in synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Kumada couplings, have revolutionized the formation of C-C bonds between aryl and alkyl groups. acs.orgelsevierpure.comnih.gov These methods offer high selectivity and functional group tolerance. acs.org Furthermore, one-pot multi-component reactions and C-H activation strategies are emerging as powerful tools for the efficient construction of complex aromatic systems. scitechdaily.comrsc.org For a molecule like this compound, a multi-step synthesis would likely be required, carefully orchestrating the introduction of each substituent to achieve the desired 1,2,4-substitution pattern. libretexts.orgpressbooks.pub
Structural Characterization Challenges and Computational Approaches for Multifunctional Aromatic Systems
The unambiguous determination of the structure of a polysubstituted arene presents a significant analytical challenge. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools. spectroscopyonline.comlibretexts.orgspectra-analysis.com In the ¹H NMR spectrum of a complex aromatic compound, the signals for the aromatic protons can be complex due to overlapping chemical shifts and intricate splitting patterns. acs.org Similarly, the IR spectrum provides information about the substitution pattern on the benzene ring through characteristic C-H out-of-plane bending vibrations. spectroscopyonline.comspectra-analysis.com
To overcome the ambiguities in spectral interpretation, computational chemistry has become an increasingly vital tool. nih.govacs.orgrsc.org Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants, as well as IR vibrational frequencies, with a high degree of accuracy. palermolab.com By comparing experimental data with computationally predicted spectra, chemists can gain greater confidence in their structural assignments. nih.govacs.org Mass spectrometry, particularly with techniques like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS), is also crucial for determining the molecular weight and fragmentation patterns of these complex molecules. nih.gov
Rationale for Investigating this compound within Aromatic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its structure serves as an excellent case study for several key aspects of aromatic chemistry. The molecule combines a variety of substituent types: a large, flexible alkyl group (hexyl), a smaller alkyl group (methyl), and a benzylic group. This combination of functionalities makes it a representative model for understanding the interplay of steric and electronic effects in highly substituted systems.
The investigation of such a molecule would provide valuable insights into:
Synthetic Strategy: Devising a regioselective synthesis for this specific isomer presents a challenge that can test the limits of current synthetic methods.
Conformational Analysis: The interaction between the bulky benzyl (B1604629) and hexyl groups at adjacent positions (ortho) would lead to interesting conformational preferences that could be studied both experimentally and computationally.
Spectroscopic Signature: The complex substitution pattern would generate a unique spectroscopic fingerprint, providing a good test case for advanced characterization techniques.
Structure
3D Structure
Properties
CAS No. |
917774-33-5 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-benzyl-2-hexyl-4-methylbenzene |
InChI |
InChI=1S/C20H26/c1-3-4-5-9-12-19-15-17(2)13-14-20(19)16-18-10-7-6-8-11-18/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3 |
InChI Key |
NDSWRSNIUDFMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 2 Hexyl 4 Methylbenzene and Analogous Systems
Strategic Approaches to Constructing the Substituted Benzene (B151609) Core
The construction of a polysubstituted benzene ring is a foundational task in organic synthesis, with applications ranging from materials science to medicinal chemistry. fiveable.me The key to successfully synthesizing a target molecule like 1-benzyl-2-hexyl-4-methylbenzene lies in the sequential and controlled introduction of substituents. This often involves retrosynthetic analysis, where the target molecule is deconstructed to identify plausible starting materials and reaction pathways. fiveable.me
Regioselective Alkylation and Benzylation Reactions
Directly adding alkyl and benzyl (B1604629) groups to an aromatic ring is a primary strategy for assembling the carbon skeleton. However, the reactivity and directing effects of the substituents heavily influence the feasibility and outcome of these reactions.
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring. It involves two main variants: alkylation and acylation. While fundamentally important, its application to the synthesis of complex, polysubstituted systems is fraught with limitations. libretexts.orgcutm.ac.in
Attempting to synthesize this compound via sequential Friedel-Crafts alkylations, for instance starting with toluene (B28343), would lead to significant challenges. The methyl group is an activating, ortho-, para-director. Introducing a hexyl group would result in a mixture of ortho- and para-hexyltoluene. Subsequent benzylation of this mixture would lead to an even more complex array of products due to the activating effects of both alkyl groups.
Several key limitations restrict the utility of Friedel-Crafts alkylation for such specific targets:
Polyalkylation : The introduction of an alkyl group activates the benzene ring, making the product more reactive than the starting material. libretexts.orglibretexts.org This often leads to the addition of multiple alkyl groups, reducing the yield of the desired mono-alkylated product. libretexts.orgjove.com
Carbocation Rearrangement : When using primary alkyl halides with more than two carbons, the intermediate carbocation is prone to rearrangement via hydride or methyl shifts to form a more stable secondary or tertiary carbocation. libretexts.orgcutm.ac.inlibretexts.orgjove.comjove.com For example, attempting to introduce an n-hexyl group using 1-chlorohexane would likely result in various branched isomers instead of the desired straight-chain substituent.
Regioselectivity : In polysubstituted systems, controlling the position of the incoming electrophile is difficult, especially when multiple activating groups are present, leading to isomeric mixtures that are challenging to separate.
Substrate Scope : The reaction fails with strongly deactivated aromatic rings or those bearing basic amino groups that can complex with the Lewis acid catalyst. cutm.ac.inlibretexts.orgjove.comjove.com
| Limitation | Description | Consequence for this compound Synthesis |
| Polyalkylation | The alkylated product is more reactive than the starting material, leading to multiple substitutions. libretexts.orglibretexts.orgjove.com | Low yield of the target molecule due to the formation of di- and tri-benzylated/hexylated side products. |
| Carbocation Rearrangement | The primary hexyl carbocation can rearrange to more stable secondary carbocations. libretexts.orgjove.comjove.com | Formation of branched-chain hexyl isomers instead of the desired n-hexyl group. |
| Poor Regioselectivity | Existing alkyl groups (methyl, hexyl, benzyl) are all ortho-, para-directors, leading to mixtures of isomers. | Difficulty in isolating the desired 1,2,4-substitution pattern from other isomers (e.g., 1,3,4- or 1,2,5-). |
To overcome the rearrangement problem, one can use Friedel-Crafts acylation followed by a reduction step. The acylium ion is resonance-stabilized and does not rearrange. libretexts.orgjove.com Furthermore, the acyl group is deactivating, which prevents polyacylation. libretexts.orglibretexts.orgjove.comjove.com
Modern synthetic chemistry largely relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high precision and functional group tolerance. nobelprize.org Palladium-catalyzed reactions, in particular, offer powerful alternatives to classical methods like the Friedel-Crafts reaction for constructing polysubstituted arenes. nobelprize.orgnih.govrsc.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. nobelprize.org
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents. libretexts.orgnih.gov The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.orgjk-sci.comyoutube.com
Negishi Coupling : This method utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their organoboron counterparts, but are also more sensitive to air and moisture. youtube.com The Negishi coupling is highly versatile, enabling the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Kumada Coupling : As one of the earliest developed cross-coupling methods, the Kumada coupling uses a Grignard reagent (organomagnesium) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org While effective, the high reactivity of Grignard reagents limits the reaction's compatibility with many functional groups, such as esters and ketones. nrochemistry.com
Heck Reaction : The Heck reaction typically couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While its primary application is not aryl-alkyl bond formation, variations involving benzyl halides or subsequent reduction of the newly formed double bond can be employed to install benzyl or alkyl groups. nih.govnih.gov
These methods allow for a highly controlled, stepwise construction of this compound, typically starting from a dihalogenated arene as discussed in section 2.1.2.1.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Stable, non-toxic reagents; high functional group tolerance; aqueous conditions possible. libretexts.orgnih.gov | Boronic acids can undergo side reactions; base-sensitive substrates can be problematic. |
| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity; broad scope including sp³ carbons; good functional group tolerance. wikipedia.orgorganic-chemistry.org | Organozinc reagents are moisture and air-sensitive. youtube.com |
| Kumada | R-MgX (Grignard) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | High reactivity; readily available Grignard reagents. | Low functional group tolerance due to the basicity/nucleophilicity of the Grignard reagent. nrochemistry.com |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Does not require pre-formed organometallic reagents for the alkene part. | Primarily forms C(sp²)-C(sp²) bonds; regioselectivity can be an issue. libretexts.org |
Reductive alkylation provides an indirect route to introduce alkyl groups, most notably by circumventing the carbocation rearrangement issues associated with Friedel-Crafts alkylation. The most relevant strategy in this context is the reduction of an aryl alkyl ketone, which is typically prepared via Friedel-Crafts acylation. libretexts.orgopenstax.org
This two-step sequence—acylation followed by reduction—ensures the formation of a straight-chain alkylbenzene. libretexts.orgopenstax.org For example, to introduce an n-hexyl group onto a toluene derivative, one would first react it with hexanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃). This forms a hexanoyl-substituted toluene. The resulting ketone is then reduced to a methylene (B1212753) (CH₂) group. Common methods for this reduction include:
Clemmensen Reduction (amalgamated zinc and HCl)
Wolff-Kishner Reduction (hydrazine and a strong base)
Catalytic Hydrogenation : An aryl alkyl ketone can be selectively reduced using H₂ gas over a palladium catalyst. libretexts.orgopenstax.org This method is often preferred due to its milder conditions, though it is not compatible with other reducible groups like nitro substituents. libretexts.orgopenstax.org
This acylation-reduction sequence is a reliable method for preparing primary alkylbenzenes and could be a key step in a multi-step synthesis of the target molecule. openstax.org
Functional Group Interconversions and Modifications on Substituted Arenes
Often, the most effective synthetic routes involve modifying a pre-existing substituted arene. This allows for greater control over regiochemistry by leveraging the directing effects of the initial substituents and using powerful, selective reactions to install the remaining groups.
A powerful and convergent strategy for synthesizing polysubstituted arenes involves the regioselective halogenation (typically bromination or iodination) of a simpler aromatic precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the final substituents. bohrium.comnih.govacs.org This approach transforms the challenge of regioselectivity from controlling an electrophilic substitution to performing a site-specific cross-coupling reaction.
A plausible pathway to synthesize this compound using this strategy is outlined below:
Preparation of the Core Structure : Start with toluene. Perform a Friedel-Crafts acylation using hexanoyl chloride and AlCl₃. The para-substituted product, 4-methylhexanophenone, is typically the major isomer and can be isolated.
Reduction : Reduce the ketone group of 4-methylhexanophenone to a methylene group using catalytic hydrogenation (H₂/Pd-C) to yield 1-hexyl-4-methylbenzene (B1652712). libretexts.orgopenstax.org
Regioselective Halogenation : Brominate 1-hexyl-4-methylbenzene using Br₂ and a Lewis acid catalyst like FeBr₃. Both the methyl and hexyl groups are ortho-, para-directors. The position ortho to the less sterically hindering methyl group (C3) and the position ortho to the hexyl group (C2) are potential sites for bromination. Careful control of reaction conditions can favor the formation of 2-bromo-1-hexyl-4-methylbenzene.
Palladium-Catalyzed Cross-Coupling : The final benzyl group is installed by reacting 2-bromo-1-hexyl-4-methylbenzene with a suitable benzyl-organometallic reagent via a Suzuki, Negishi, or Kumada coupling reaction. For example, a Suzuki coupling with benzylboronic acid in the presence of a palladium catalyst and a base would yield the target compound, this compound.
| Step | Starting Material | Reagents and Conditions | Product | Reaction Type |
| 1 | 1-Hexyl-4-methylbenzene | Br₂, FeBr₃ | 2-Bromo-1-hexyl-4-methylbenzene | Electrophilic Aromatic Halogenation |
| 2 | 2-Bromo-1-hexyl-4-methylbenzene | Benzylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | This compound | Suzuki-Miyaura Coupling |
This halogenation-coupling sequence provides excellent control over the final substitution pattern, making it a superior strategy to sequential Friedel-Crafts alkylations for synthesizing complex molecules like this compound.
Synthesis of Specific Key Building Blocks for this compound
The construction of this compound necessitates the preparation of several key building blocks that can be assembled in a convergent or linear fashion. These include substituted benzyl species, hexyl-containing reagents, and appropriately substituted methyl-aromatic scaffolds.
Benzyl halides and their organometallic derivatives are fundamental reagents for introducing the benzyl group.
Substituted Benzyl Halides : Benzyl chloride can be synthesized from toluene via free-radical chlorination using chlorine gas in the presence of UV light or heat vedantu.comyoutube.com. This reaction proceeds through a free-radical mechanism, leading to the substitution of a hydrogen atom on the methyl group with a chlorine atom vedantu.com. Alternatively, benzylic alcohols can be converted to benzyl chlorides under mild, neutral conditions using reagents like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide organic-chemistry.org.
Benzyl Organometallics : Benzylmagnesium halides (Grignard reagents) are commonly prepared by reacting a benzyl halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) youtube.comprepchem.comgoogle.com. The reaction is often initiated with a crystal of iodine youtube.com. Benzyllithium can be prepared by the reaction of toluene with an alkyllithium compound, such as n-butyllithium, often in the presence of a ligand researchgate.netgoogle.comfishersci.fr. The benzylic protons of toluene are sufficiently acidic to be removed by a strong base fishersci.fr.
| Reagent | Precursor | Reaction Conditions | Solvent |
| Benzyl Chloride | Toluene | Cl2, UV light or heat | - |
| Benzylmagnesium Chloride | Benzyl Chloride | Mg turnings, I2 (cat.) | Diethyl ether or THF |
| Benzyllithium | Toluene | n-Butyllithium | THF/hydrocarbon |
The hexyl group is typically introduced using an organometallic reagent derived from a hexyl halide.
1-Bromohexane : This is a common precursor for hexyl organometallic reagents. It can be synthesized from 1-hexanol through nucleophilic substitution with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid prepchem.com. Another method involves the free-radical addition of hydrogen bromide to 1-hexene, which proceeds via an anti-Markovnikov addition to yield the terminal bromide atamankimya.comwikipedia.org.
Hexylmagnesium Bromide : This Grignard reagent is prepared by the reaction of 1-bromohexane with magnesium metal in an anhydrous solvent like diethyl ether or THF alkalisci.comsigmaaldrich.comtcichemicals.com. These reagents are typically handled as solutions tcichemicals.com.
Hexyllithium : n-Hexyllithium is an organolithium compound that can be synthesized by reacting n-hexyl chloride or bromide with lithium metal in a hydrocarbon solvent such as hexane guidechem.comodu.edulibretexts.org. It is a strong base and a useful nucleophile in organic synthesis wikipedia.org.
| Reagent | Precursor | Reaction Conditions | Solvent |
| 1-Bromohexane | 1-Hexanol | HBr/H2SO4 | - |
| Hexylmagnesium Bromide | 1-Bromohexane | Mg turnings | Diethyl ether or THF |
| n-Hexyllithium | n-Hexyl chloride | Li metal | Hexane |
The synthesis of the 2-hexyl-4-methylbenzene core is a critical step that dictates the final substitution pattern.
A direct approach is the Friedel-Crafts alkylation of toluene. However, this reaction is fraught with challenges, including polyalkylation and carbocation rearrangements. The alkylation of toluene with 1-hexene in the presence of an acid catalyst, for example, can lead to a mixture of ortho, meta, and para isomers, with the product distribution being sensitive to reaction conditions such as temperature ub.edulibretexts.orgchemguide.co.ukyoutube.com.
A more controlled method involves a two-step Friedel-Crafts acylation followed by reduction. For instance, toluene can be acylated with hexanoyl chloride in the presence of a Lewis acid like aluminum chloride to produce 4-methylhexanophenone. The acylation of toluene typically shows high selectivity for the para-substituted product libretexts.orgchemguide.co.uk. The resulting ketone can then be reduced to 1-hexyl-4-methylbenzene using either the Clemmensen or Wolff-Kishner reduction wikipedia.orgucalgary.cachegg.com.
To achieve the desired 2-hexyl substitution pattern, a directed synthesis would be necessary. One potential route could start with p-cresol (4-methylphenol). The alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of an acid catalyst is known to produce 4-methyl-2-cyclohexylphenol google.com. A similar strategy with a hexylating agent could potentially yield 2-hexyl-4-methylphenol. The phenolic hydroxyl group would then need to be removed, for example, by conversion to a triflate followed by reductive cleavage.
| Product | Starting Material | Reagents | Key Features |
| 1-Hexyl-4-methylbenzene | Toluene | 1. Hexanoyl chloride, AlCl32. Zn(Hg), HCl or NH2NH2, KOH | High regioselectivity for para-acylation. |
| 2-Hexyl-4-methylphenol | p-Cresol | Hexylating agent (e.g., 1-hexene), acid catalyst | Directed ortho-alkylation due to the hydroxyl group. |
Mechanistic Studies of Relevant Synthetic Transformations
Understanding the mechanisms of the key bond-forming reactions is crucial for controlling the outcome of the synthesis, particularly with respect to the substitution pattern on the aromatic ring.
The regioselectivity of electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
In the case of toluene, the methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is favored at the positions ortho and para to the methyl group. In Friedel-Crafts alkylation of toluene, the distribution of isomers can be complex and temperature-dependent. For example, at 0°C, the alkylation of toluene can yield a significant amount of the ortho and para isomers, along with a smaller amount of the meta isomer. At higher temperatures, thermodynamic control can lead to a different product distribution, with the more stable meta-isomer sometimes predominating due to reversible alkylation and dealkylation-realkylation processes chemguide.co.ukadichemistry.com.
The steric bulk of the incoming electrophile also plays a significant role. In Friedel-Crafts acylation, the electrophile is a bulky acylium ion-Lewis acid complex. This steric hindrance often leads to a strong preference for substitution at the less hindered para position of toluene libretexts.orgchemguide.co.uk. This high regioselectivity makes the acylation-reduction sequence a more predictable method for synthesizing para-substituted alkylbenzenes compared to direct alkylation.
For the synthesis of this compound, if a Friedel-Crafts benzylation of 1-hexyl-4-methylbenzene were to be considered, the regiochemical outcome would be influenced by both the methyl and hexyl groups. Both are ortho-, para-directing. The incoming benzyl group would be directed to the positions ortho to the hexyl group and ortho to the methyl group. This would likely result in a mixture of isomers, making this a less desirable final step for a regioselective synthesis. Therefore, a synthetic strategy that builds the substitution pattern in a more controlled sequence, such as the acylation-reduction approach or a route involving directed ortho-metalation, would be preferred to ensure the formation of the desired this compound isomer.
Role of Catalysts and Ligands in Promoting Selective Reactions
The selective synthesis of a specific isomer of a polysubstituted benzene, such as this compound, is highly dependent on the choice of catalysts and, where applicable, ligands. These components are crucial for controlling the rate, efficiency, and, most importantly, the regioselectivity of the reactions.
Catalysts in Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are cornerstone reactions for attaching alkyl and acyl groups to aromatic rings. rsc.org The choice of catalyst, typically a Lewis acid or a Brønsted acid, is fundamental to the reaction's success.
Lewis Acids: Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but often required in stoichiometric amounts. nih.gov Modern advancements have introduced a variety of other Lewis acids, including BF₃, TiCl₄, SnCl₄, and salts of metals like indium(III), which can be highly effective, sometimes in only catalytic amounts. nih.govnih.gov For instance, In(III) salts have shown unique effectiveness in promoting reactions even with less reactive, electron-deficient arenes under mild conditions. nih.gov
Solid Acids: Solid acid catalysts, such as zeolites, represent a significant advancement, particularly from a green chemistry perspective. Zeolites like ZSM-5, BEA, and FAU have been studied for benzene alkylation. lidsen.comacs.org Their catalytic behavior is influenced by their pore size, architecture, and the density of acid sites, which can be tailored to improve selectivity for a desired product and minimize side reactions like polyalkylation. lidsen.comacs.org
The regiochemical outcome of Friedel-Crafts reactions is directed by the substituents already present on the ring. For example, in the alkylation of toluene, the methyl group is ortho-, para-directing. However, the precise ratio of isomers can be influenced by reaction conditions and the catalyst. At 0°C, the methylation of toluene yields a mix of ortho (54%), meta (17%), and para (29%) isomers, but at a higher temperature of 25°C, the thermodynamically more stable meta-isomer can predominate (69%). chemguide.co.uk To install a long-chain alkyl group like hexyl without rearrangement, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) is often the preferred method.
| Catalyst Type | Examples | Key Characteristics & Impact on Selectivity |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | Strong catalysts, often required in stoichiometric amounts. Can lead to polyalkylation and isomer mixtures. Selectivity can be temperature-dependent. |
| Milder Lewis Acids | In(OTf)₃, Sc(OTf)₃, Zn(OTf)₂ | Can be used in catalytic amounts under milder conditions. In(III) salts are particularly effective for deactivated arenes. |
| Solid Acids (Zeolites) | ZSM-5, H-BEA, FAU | Heterogeneous, recyclable catalysts. Shape selectivity due to defined pore structures can enhance para-selectivity and reduce polyalkylation. Activity depends on Si/Al ratio and acid site distribution. lidsen.comacs.org |
Ligands in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful and selective alternative for forming carbon-carbon bonds. In these systems, the ligand bound to the palladium center plays a decisive role in the catalyst's stability, activity, and selectivity. researchgate.netnih.gov
Phosphine Ligands: Bulky and electron-rich phosphine ligands are cornerstones of modern cross-coupling chemistry. The electronic properties of the ligand influence the rate of oxidative addition, while its steric bulk (quantified by the cone angle) can accelerate the final reductive elimination step. nih.govfishersci.ca Ligands such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) developed by the Buchwald group have shown remarkable efficiency and versatility, enabling reactions with challenging substrates at low catalyst loadings. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a superior class of ligands for many palladium-catalyzed reactions. They form very strong bonds with the palladium center, leading to highly stable and active catalysts. researchgate.netnih.gov This stability allows for reactions at higher temperatures and lower catalyst loadings, often outperforming traditional phosphine ligands. researchgate.net
The choice of ligand can dramatically influence the regioselectivity of a reaction. For substrates with multiple reactive sites, such as a di-halogenated arene, different ligands can direct the reaction to one site over the other, a principle known as ligand-controlled regioselectivity. rsc.org This level of control would be essential in a multi-step synthesis of a complex molecule like this compound.
| Ligand Class | Examples | Key Characteristics & Impact on Selectivity |
| Trialkylphosphines | P(tBu)₃, PCy₃ | Strongly electron-donating and sterically bulky. Enhance catalyst activity and stability, influencing the rate of key steps in the catalytic cycle. |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly tunable steric and electronic properties. Enable coupling of a wide range of substrates, including less reactive aryl chlorides, often with high selectivity and efficiency. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form highly stable palladium complexes. researchgate.net Excellent for challenging couplings, providing high turnover numbers and thermal stability. |
Green Chemistry Principles in the Synthesis of Aromatic Compounds
The synthesis of aromatic compounds, traditionally reliant on harsh reagents and organic solvents, is increasingly being redesigned to align with the principles of green chemistry. The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov
Key green chemistry principles applicable to the synthesis of compounds like this compound include:
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a substance is inherently greener than using stoichiometric reagents, which are consumed in the reaction and generate more waste. nih.gov The shift from stoichiometric AlCl₃ to catalytic systems using milder Lewis acids or recyclable solid acids in Friedel-Crafts reactions is a prime example. nih.govgctlc.org Zeolite catalysts, for instance, can be filtered off and reused, eliminating the need for aqueous work-ups to remove the catalyst. lidsen.comgctlc.org
Use of Safer Solvents and Reaction Conditions: Many traditional organic syntheses employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov Furthermore, developing reactions that proceed efficiently at ambient temperature and pressure reduces energy consumption.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like hydroarylation, which involve the addition of an arene across a double bond, have a theoretical atom economy of 100% and are considered highly efficient. beilstein-journals.org
Use of Renewable or Less Hazardous Feedstocks: A significant green advancement in Friedel-Crafts chemistry is the replacement of toxic alkyl and benzyl halides with less hazardous alkylating agents like alcohols, ethers, or alkenes. nih.govbeilstein-journals.org This substitution avoids the formation of corrosive hydrogen halide byproducts, replacing them with benign alternatives like water. beilstein-journals.org
| Green Chemistry Principle | Traditional Approach in Aromatic Synthesis | Greener Alternative |
| Catalysis | Stoichiometric AlCl₃ in Friedel-Crafts alkylation. | Catalytic amounts of recyclable solid acids (e.g., zeolites) or milder Lewis acids (e.g., InCl₃). nih.govgctlc.org |
| Reagents/Feedstocks | Use of toxic benzyl halides or alkyl halides. | Use of benzyl alcohols or alkenes, which produce water as the only byproduct. nih.gov |
| Solvents | Volatile organic solvents (e.g., benzene, chlorinated solvents). | Solvent-free conditions, or use of water, ionic liquids, or supercritical CO₂. nih.gov |
| Waste Prevention | Aqueous work-up required to remove catalyst, generating acidic waste. | Heterogeneous catalysts (e.g., graphite, zeolites) that can be removed by simple filtration. gctlc.org |
By integrating these principles, the synthesis of complex aromatic compounds can be achieved more efficiently and with a significantly reduced environmental footprint.
Advanced Analytical Characterization of 1 Benzyl 2 Hexyl 4 Methylbenzene
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in 1-Benzyl-2-hexyl-4-methylbenzene.
Multi-dimensional NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is required for unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton spectrum would show distinct regions. Aromatic protons on the trisubstituted and monosubstituted rings would appear in the δ 6.8–7.3 ppm range. jove.com Protons of the benzylic methylene (B1212753) group of the benzyl (B1604629) substituent are expected around δ 3.9 ppm, while the benzylic protons of the hexyl group would be further upfield, around δ 2.6 ppm. The single methyl group on the central ring would produce a singlet near δ 2.3 ppm. The aliphatic protons of the hexyl chain would resonate between δ 0.8 and 1.6 ppm. libretexts.orgwisc.edu
¹³C NMR: The carbon spectrum would display signals for all 20 carbons. Aromatic carbons typically resonate in the δ 125–145 ppm region. jove.comlibretexts.org The presence of a 1,2,4-trisubstituted benzene (B151609) ring would result in six distinct aromatic carbon signals. The five carbons of the benzyl group's phenyl ring would also show characteristic signals in this region, with the ipso-carbon being shielded. The aliphatic carbons of the hexyl chain, the benzyl methylene, and the methyl group would appear in the upfield region (δ 14–40 ppm).
2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent protons on the hexyl chain, allowing for a sequential walk-through of the alkyl substituent. It would also reveal couplings between the three adjacent protons on the 1,2,4-trisubstituted ring.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu It is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the aromatic proton signals between δ 6.8-7.3 ppm would correlate to their corresponding carbon signals in the δ 125-130 ppm range.
The benzylic protons of the benzyl group correlating to the C1, C2, and C6 carbons of the central aromatic ring, confirming its point of attachment. researchgate.net
The protons of the first methylene group of the hexyl chain correlating to the C1, C2, and C3 carbons of the central ring.
The protons of the methyl group correlating to the C3, C4, and C5 carbons of the central ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H at position) |
| Central Ring | |||
| 1 | - | ~140 | - |
| 2 | - | ~138 | - |
| 3 | ~6.9 (d) | ~130 | C1, C2, C4, C5, C-Me |
| 4 | - | ~135 | - |
| 5 | ~6.9 (d) | ~128 | C1, C3, C4, C-Me |
| 6 | ~7.0 (s) | ~127 | C1, C2, C4, C-Benzyl CH₂ |
| Benzyl Group | |||
| -CH₂- | ~3.9 (s) | ~39 | C1, C2, C6, C-ipso (benzyl ring) |
| Phenyl H | ~7.1-7.3 (m) | ~126-129 | - |
| Hexyl Group | |||
| α-CH₂ | ~2.6 (t) | ~35 | C1, C2, C3, β-CH₂ |
| β-CH₂ | ~1.6 (m) | ~32 | α-CH₂, γ-CH₂ |
| γ, δ, ε-CH₂ | ~1.3 (m) | ~22-30 | Adjacent CH₂ groups |
| ζ-CH₃ | ~0.9 (t) | ~14 | ε-CH₂ |
| Methyl Group | |||
| -CH₃ | ~2.3 (s) | ~21 | C3, C4, C5 |
Note: Predicted values are estimates based on analogous structures. Actual values may vary. d=doublet, t=triplet, m=multiplet, s=singlet.
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₂₀H₂₆, which corresponds to an exact mass of approximately 266.2034 Da. HRMS analysis would confirm this exact mass, ruling out other potential formulas.
Under Electron Ionization (EI), the molecule will fragment in a predictable manner based on the stability of the resulting carbocations.
Molecular Ion (M⁺˙): A peak at m/z 266 would correspond to the intact radical cation.
Tropylium (B1234903) Ion: The most characteristic fragmentation for compounds containing a benzyl group is cleavage of the benzylic bond. jove.comthieme-connect.de This results in the loss of the C₁₃H₁₉ radical and the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . nih.govencyclopedia.pubyoutube.comucla.edu This is expected to be the base peak in the spectrum.
Benzylic Cleavage of Hexyl Group: Cleavage of the C-C bond beta to the central aromatic ring within the hexyl group is also favorable. This would result in the loss of a pentyl radical (•C₅H₁₁) and the formation of a cation at m/z 195 (M-71).
Other Fragments: Further fragmentation of the main ring structure can lead to ions such as a methyltropylium ion. jove.com Loss of the entire hexyl group would lead to a fragment at m/z 181 .
Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Origin |
| 266 | Molecular Ion [M]⁺˙ | [C₂₀H₂₆]⁺˙ | Ionization of parent molecule |
| 195 | [M - C₅H₁₁]⁺ | [C₁₅H₁₅]⁺ | Benzylic cleavage of the hexyl group |
| 181 | [M - C₆H₁₃]⁺ | [C₁₄H₁₃]⁺ | Loss of the hexyl radical |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Benzylic cleavage of the benzyl group (Base Peak) |
Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying functional groups.
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would be dominated by C-H and C=C vibrations.
C-H Stretching: Strong bands between 2850–2960 cm⁻¹ are characteristic of the sp³ C-H bonds in the hexyl and methyl groups. Weaker bands from 3000–3100 cm⁻¹ correspond to the sp² C-H bonds of the aromatic rings. libretexts.org
C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of sharp peaks in the 1450–1610 cm⁻¹ region.
C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700–900 cm⁻¹ region are highly diagnostic for the substitution pattern on the benzene ring. A 1,2,4-trisubstituted pattern typically shows a characteristic strong absorption around 800-840 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic compounds often yield strong Raman signals.
A very strong, sharp peak for the symmetric "ring breathing" mode of the substituted benzene ring is expected around 1000 cm⁻¹. researchgate.net
Aromatic C-H stretching is also prominent, typically appearing around 3060 cm⁻¹. researchgate.net
The aromatic C=C stretching bands are also clearly visible in the Raman spectrum. rsc.org
Table 3: Predicted Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Spectroscopy | Expected Intensity |
| 3000 - 3100 | Aromatic C-H Stretch | FT-IR, Raman | Medium (IR), Strong (Raman) |
| 2850 - 2960 | Aliphatic C-H Stretch | FT-IR, Raman | Strong (IR), Strong (Raman) |
| 1585 - 1610 | Aromatic C=C Stretch | FT-IR, Raman | Medium-Strong |
| 1450 - 1500 | Aromatic C=C Stretch | FT-IR, Raman | Medium-Strong |
| ~1000 | Aromatic Ring Breathing | Raman | Strong |
| 800 - 840 | Aromatic C-H OOP Bend | FT-IR | Strong |
UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the two benzene rings.
The spectrum is expected to show absorptions characteristic of substituted benzenes. nist.govcapes.gov.br
A weak, vibrationally-structured absorption band (B-band, π→π* transition) is predicted around 260–275 nm . This band is formally forbidden in benzene but becomes allowed upon substitution. spcmc.ac.in
A much more intense absorption band (E-band) would be expected at shorter wavelengths, likely below 220 nm . up.ac.za The alkyl substituents cause a small bathochromic (red) shift compared to unsubstituted benzene.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Predicted λ_max (nm) | Transition | Associated Band |
| ~265 | π→π | B-Band (Benzene) |
| < 220 | π→π | E-Band (Benzene) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from any starting materials, byproducts, or isomers, and for assessing its purity.
GC-MS is the ideal technique for analyzing the purity of volatile and semi-volatile compounds like this compound.
Method Development: A typical GC method would utilize a long (e.g., 30-60 m) capillary column with a non-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5ms or HP-5ms). usgs.govresearchgate.net Given the compound's high boiling point, a temperature-programmed analysis is necessary, starting at a moderate temperature (e.g., 100 °C) and ramping up to a high final temperature (e.g., 300-320 °C) to ensure elution. nih.gov
Purity Assessment: The flame ionization detector (FID) or the total ion chromatogram (TIC) from the mass spectrometer can be used for quantitative purity assessment by measuring the relative peak areas.
Identification: The mass spectrometer provides definitive identification of the peak corresponding to this compound by matching its fragmentation pattern to the one described in section 3.1.2. Any impurity peaks can also be tentatively identified by their mass spectra.
Kovats Retention Index (RI): The retention index provides a standardized measure of retention time. For a large, non-polar C₂₀ alkylbenzene, the RI on a standard non-polar column is expected to be high, likely in the range of 1950-2050. lotusinstruments.comnih.gov This value is useful for comparing results across different instruments and laboratories.
Table 5: Example GC-MS Method Parameters for this compound
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-polydimethylsiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Injector | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 320 °C (hold 5 min) |
| Transfer Line | 290 °C |
| MS Detector | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 40 - 550 amu |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
While GC is ideal for the target compound, HPLC is better suited for analyzing non-volatile or thermally unstable impurities that may be present, such as oxidation products (e.g., ketones, acids) or unreacted starting materials from synthesis.
Mode and Column : Reversed-phase HPLC (RP-HPLC) is the most common approach for separating compounds based on hydrophobicity. oup.com A C18 (ODS) column is a standard choice for non-polar aromatic compounds. sigmaaldrich.comresearchgate.net The long hexyl chain and benzyl group of the target compound ensure it is highly retained.
Mobile Phase : A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. sigmaaldrich.comlabcompare.com The gradient would start with a higher percentage of water to elute polar impurities and ramp to a high percentage of the organic solvent to elute the non-polar target compound and any related hydrophobic impurities. Adding a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape for certain impurities. researchgate.net
Detection : A UV detector set to a wavelength where the benzene rings absorb (e.g., 254 nm) is a common and effective choice. sigmaaldrich.comresearchgate.net
Table 2: Illustrative RP-HPLC Gradient for Impurity Profiling
| Time (minutes) | % Water (0.1% TFA) | % Acetonitrile (0.1% TFA) | Eluting Components |
| 0.0 | 45 | 55 | Highly polar impurities |
| 10.0 | 5 | 95 | Less polar impurities |
| 15.0 | 5 | 95 | This compound and non-polar impurities |
| 15.1 | 45 | 55 | Column re-equilibration |
| 20.0 | 45 | 55 | Ready for next injection |
Preparative Chromatography for Scale-Up and Purification
When a high-purity standard of this compound is required for research or as a reference material, preparative chromatography is used to isolate it from a crude synthesis mixture. news-medical.net This process involves scaling up an analytical separation method. interchim.com
The goal is to maximize throughput while achieving the desired purity. news-medical.net This is accomplished by:
Increasing Column Size : Moving from analytical columns (e.g., 4.6 mm internal diameter) to preparative columns (e.g., >20 mm internal diameter).
Optimizing Loading : Injecting the largest possible sample mass without overloading the column, which would compromise resolution.
Higher Flow Rates : Increasing the mobile phase flow rate to reduce run times.
Fraction Collection : Using an automated fraction collector triggered by the detector signal to isolate the peak corresponding to the pure compound.
Flash chromatography, a lower-pressure form of preparative chromatography, can also be employed for initial purification, followed by preparative HPLC for final polishing to high purity. youtube.com
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
X-ray crystallography provides definitive, three-dimensional structural information, but it is contingent on the ability to grow a high-quality single crystal of the compound. Based on structurally similar compounds like 1-hexyl-4-methylbenzene (B1652712) and 1-benzyl-4-methylbenzene, which are liquids at room temperature, it is highly probable that this compound is also a liquid or a low-melting solid. sigmaaldrich.combiosynth.com
If the compound is a liquid, X-ray crystallography is not directly applicable. However, several strategies could be pursued:
Low-Temperature Crystallization : Attempting to crystallize the compound at temperatures significantly below 0 °C.
Derivative Formation : Synthesizing a solid derivative of the molecule that is more amenable to crystallization.
Co-crystallization : Forming a crystal with another molecule (a co-former).
Should a suitable crystal be obtained, the analysis would yield precise bond lengths, bond angles, and information on the conformation of the hexyl and benzyl groups relative to the benzene ring. This data is invaluable for confirming the regiochemistry of the substituents, which can be ambiguous from spectroscopic data alone.
Computational Chemistry and Theoretical Investigations of 1 Benzyl 2 Hexyl 4 Methylbenzene
Quantum Chemical Approaches for Electronic Structure and Energetics
Quantum chemical methods are fundamental for understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic charge distribution. These approaches solve approximations of the Schrödinger equation to determine the energy and wavefunction of the molecular system.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov For 1-benzyl-2-hexyl-4-methylbenzene, DFT would be the primary tool for performing geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, corresponding to the molecule's most stable three-dimensional structure. researchgate.netdntb.gov.ua
By calculating the energy for many different geometries, a potential energy surface (PES) or energy landscape can be mapped out. aps.orgresearchgate.net This landscape reveals not only the lowest-energy equilibrium structure but also other stable conformations (local minima) and the energy barriers (transition states) between them. dntb.gov.uaresearchgate.net For instance, a study on methylbenzene molecules used the B3LYP functional with a 6-31G** basis set to determine optimized structures and electronic properties. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT, which helps in understanding the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
Below is an illustrative table of parameters that would be obtained from a DFT geometry optimization of this compound.
| Parameter | Description | Predicted Value (Illustrative) |
| Total Energy | The total electronic energy of the optimized structure. | -850.123 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. researchgate.net | 5.4 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 0.45 Debye |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like second-order Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energies. umich.eduarxiv.orgresearchgate.net
Coupled Cluster, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often referred to as the "gold standard" in quantum chemistry for its ability to produce highly accurate results for small to medium-sized molecules. mit.edu These methods are crucial for obtaining precise energy differences, such as the relative stabilities between different rotational isomers of this compound. A composite scheme, for example, might use MP2 with a large basis set, corrected by the difference between a CC and MP2 calculation in a smaller basis set, to balance accuracy and computational cost effectively. arxiv.org Such high-accuracy calculations are essential for validating the results from more cost-effective methods like DFT and for providing benchmark data where experimental values are unavailable. mit.eduarxiv.org
The "level of theory" refers to the combination of the chosen quantum chemical method (like DFT, MP2, or CC) and the basis set. A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The choice of basis set is a critical compromise between computational cost and the accuracy of the result. umich.edu
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.netnih.govgaussian.comusc.edu
Pople-style sets like 6-31G(d,p) are widely used for DFT geometry optimizations of organic molecules. researchgate.netnih.gov
Correlation-consistent sets (cc-pVXZ, where X=D, T, Q, etc. for double-, triple-, quadruple-zeta) are designed to systematically converge towards the complete basis set (CBS) limit, making them ideal for high-accuracy energy calculations with methods like MP2 and Coupled Cluster. umich.eduresearchgate.net
Adding polarization functions (e.g., d, p) allows orbitals to change shape, while diffuse functions (e.g., +, ++) allow them to occupy a larger space, which is important for describing weakly bound electrons. gaussian.com The selection of an appropriate basis set is crucial; a small basis set might yield inaccurate results, while an overly large one could make the calculation computationally intractable. umich.eduyoutube.com
The table below summarizes common basis set types and their typical applications.
| Basis Set Family | Example | General Characteristics | Typical Application |
| Minimal | STO-3G | The simplest possible, one function per atomic orbital. Fast but low accuracy. youtube.com | Initial, very rough calculations. |
| Pople Style (Split-Valence) | 6-31G(d,p) | Provides more flexibility for valence electrons. A good balance of speed and accuracy for many systems. researchgate.net | DFT geometry optimizations. |
| Dunning (Correlation Consistent) | cc-pVTZ | Systematically improvable. Designed for recovering electron correlation energy. More computationally expensive. | High-accuracy energy calculations with MP2 or Coupled Cluster methods. researchgate.net |
| Augmented Dunning | aug-cc-pVTZ | Includes diffuse functions. Important for anions, excited states, and weak interactions. | Calculations where electrons are loosely bound. |
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of single bonds, the hexyl and benzyl (B1604629) substituents in this compound are not static. They can rotate freely, leading to a multitude of different three-dimensional arrangements, or conformations. Conformational analysis aims to identify these different structures and their relative stabilities.
The compound this compound possesses several rotatable bonds, particularly within the hexyl chain and at the connection point of the benzyl group. The different spatial arrangements that result from rotation around these bonds are known as rotational isomers or conformers. nih.gov
Computational methods can systematically explore the potential energy surface to identify these conformers. researchgate.netresearchgate.net By performing geometry optimization on various starting structures, one can find all the stable local minima on the energy landscape. The relative stability of these isomers is determined by comparing their calculated electronic energies, typically using DFT or higher-level ab initio methods. arxiv.org The most stable conformer is the one with the global minimum energy, and it is expected to be the most populated at thermal equilibrium.
The following table provides a hypothetical example of the relative energies calculated for different rotational isomers of this compound.
| Rotational Isomer | Description | Relative Energy (kcal/mol) (Illustrative) |
| Conformer A | Fully extended hexyl chain, benzyl group perpendicular to the main ring. | 0.00 (Global Minimum) |
| Conformer B | Gauche interaction in the hexyl chain. | +0.85 |
| Conformer C | Folded hexyl chain. | +2.10 |
| Conformer D | Benzyl group co-planar with the main ring. | +4.50 (Sterically hindered) |
While quantum chemical calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of the molecule. pitt.edunih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion. soton.ac.uk
For this compound, an MD simulation would reveal how the hexyl and benzyl groups flex, twist, and rotate at a given temperature. youtube.com This provides a dynamic picture of the molecule's conformational flexibility. By analyzing the trajectory from a long-timescale simulation, one can observe transitions between different stable conformations, calculate the probability of occupying certain conformational states, and understand the timescales of these motions. nih.gov Such simulations are invaluable for understanding how the molecule's shape fluctuates and how it might adapt when interacting with other molecules or surfaces.
Force Field Development for Molecular Mechanics Studies
The study of large and flexible molecules like this compound using molecular mechanics (MM) simulations necessitates the use of a robust force field. A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. wustl.eduwikipedia.org The development of such a force field is a critical step, as its accuracy directly impacts the reliability of simulations of conformational dynamics, intermolecular interactions, and macroscopic properties.
Force fields ignore electronic motions and calculate the system's energy based solely on nuclear positions, making them computationally efficient for large systems. wustl.edu The total potential energy in a typical force field is a summation of bonded and non-bonded terms:
Bonded Terms: These include energy contributions from bond stretching, angle bending, and dihedral angle torsion. nih.gov
Non-bonded Terms: These describe interactions between atoms not directly bonded, primarily through van der Waals forces (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled with a Coulomb potential). wustl.edu
The process of developing a force field for this compound involves several key stages:
Functional Form Selection: The first step is to choose the mathematical forms for the potential energy terms. Most modern force fields, like AMBER and MM4, use harmonic functions for bond stretching and angle bending for small displacements, and Fourier series for dihedral torsions to represent rotational barriers. wustl.edunih.gov For a molecule with both rigid aromatic rings and a flexible alkyl chain, accurately modeling the torsional potentials is crucial.
Parameterization: This is the most critical phase where values for the force constants (e.g., K_bond, K_angle), equilibrium geometries (e.g., r₀, θ₀), and non-bonded parameters (e.g., atomic charges, van der Waals radii) are determined. wikipedia.org For a novel molecule like this compound, these parameters are typically derived by fitting to high-level quantum mechanics (QM) calculations and available experimental data.
Atom Typing: Each atom in the molecule is assigned an "atom type" based on its element and chemical environment. For instance, the sp² carbons in the benzene (B151609) rings would be assigned a different atom type than the sp³ carbons in the hexyl chain. This allows for the development of transferable parameters. nih.gov
Charge Derivation: Partial atomic charges for the electrostatic term are typically derived by fitting to the electrostatic potential calculated from QM methods.
Validation: The newly developed force field is then tested for its ability to reproduce a wide range of experimental or QM-calculated properties, such as conformational energies, rotational barriers, and vibrational frequencies.
Recent advancements have seen the rise of machine-learned force fields, which use graph neural networks to learn complex relationships from large QM datasets. rsc.orgnih.gov This approach offers a path to creating highly accurate and extensible force fields that can be systematically improved. rsc.orgnih.gov
Table 1: Key Atom Types and Parameters for this compound Force Field
| Atom Description | Atom Type | Bond Parameters (Example) | Angle Parameters (Example) | Torsional Parameters (Example) |
| Aromatic Carbon (Benzene) | CA | CA-CA: k=469 kcal/mol/Ų, r₀=1.39 Å | CA-CA-CA: k=63 kcal/mol/rad², θ₀=120° | CA-CA-CA-CA: V_n, γ, n |
| Aromatic Hydrogen | HA | CA-HA: k=367 kcal/mol/Ų, r₀=1.08 Å | CA-CA-HA: k=35 kcal/mol/rad², θ₀=120° | HA-CA-CA-CB: V_n, γ, n |
| Alkyl Carbon (Hexyl) | CT | CT-CT: k=310 kcal/mol/Ų, r₀=1.53 Å | CT-CT-CT: k=58 kcal/mol/rad², θ₀=109.5° | CT-CT-CT-CT: V_n, γ, n |
| Alkyl Hydrogen | H | CT-H: k=340 kcal/mol/Ų, r₀=1.09 Å | CT-CT-H: k=50 kcal/mol/rad², θ₀=109.5° | H-CT-CT-H: V_n, γ, n |
| Benzylic Carbon | CB | CA-CB: k=317 kcal/mol/Ų, r₀=1.51 Å | CA-CB-CT: k=60 kcal/mol/rad², θ₀=109.5° | CA-CA-CB-CT: V_n, γ, n |
Note: The values presented are illustrative examples based on common force fields like AMBER. V_n, γ, and n represent the barrier height, phase offset, and periodicity of the dihedral term, respectively.
Prediction and Interpretation of Spectroscopic Data
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts with increasing accuracy, aiding in spectral assignment and structural confirmation. mdpi.com For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using QM methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT).
The prediction process involves:
Conformational Search: Identifying the low-energy conformers of the flexible this compound molecule.
Geometry Optimization: Optimizing the geometry of each significant conformer.
NMR Calculation: Performing GIAO-DFT calculations on each optimized conformer to compute the nuclear shielding tensors.
Boltzmann Averaging: Calculating the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts for each conformer, referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Recent developments in machine learning have also produced models that can predict ¹H chemical shifts with high accuracy, sometimes outperforming traditional methods for certain classes of molecules. mdpi.comnih.gov These models are trained on large databases of experimental spectra. mdpi.com
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton Environment | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |
| Methyl (on ring, pos. 4) | 2.30 | 2.35 | -0.05 |
| Aromatic (ring with substituents) | 6.95 - 7.10 | 7.00 - 7.15 | ~0.05 |
| Aromatic (benzyl ring) | 7.15 - 7.30 | 7.20 - 7.35 | ~0.05 |
| Benzylic CH₂ | 3.95 | 4.00 | -0.05 |
| α-CH₂ (hexyl) | 2.60 | 2.62 | -0.02 |
| β,γ,δ,ε-CH₂ (hexyl) | 1.25 - 1.60 | 1.30 - 1.65 | ~0.05 |
| Terminal CH₃ (hexyl) | 0.88 | 0.90 | -0.02 |
Note: Predicted values are illustrative, based on typical GIAO-DFT calculation accuracy. Experimental values are hypothetical for comparison purposes.
Vibrational Frequency Analysis for IR and Raman Spectra
Computational vibrational frequency analysis is used to predict and interpret Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the normal modes of vibration and their corresponding frequencies. su.se These calculations are typically performed using DFT methods (e.g., B3LYP functional with a basis set like 6-311++G(d,p)) on the optimized molecular geometry. mdpi.com
The analysis provides:
Vibrational Frequencies: The wavenumbers (cm⁻¹) for each vibrational mode. Calculated frequencies are often scaled by an empirical factor to better match experimental data.
IR Intensities & Raman Activities: Predictions of which peaks will be strong or weak in the respective spectra.
Potential Energy Distribution (PED): An analysis that assigns each vibrational mode to specific internal coordinates (e.g., C-H stretch, C=C bend), which is crucial for a detailed understanding of the spectrum. mdpi.comnih.gov
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Scaled Frequency (cm⁻¹) | Assignment (PED) | Region |
| 3100 - 3000 | Aromatic C-H stretching | High Frequency |
| 2960 - 2850 | Aliphatic C-H stretching (hexyl & benzyl) | High Frequency |
| 1615, 1585, 1500 | Aromatic C=C stretching | Fingerprint |
| 1465 | CH₂ scissoring (hexyl) | Fingerprint |
| 1380 | CH₃ symmetric bending (methyl) | Fingerprint |
| 700 - 850 | C-H out-of-plane bending (aromatic substitution pattern) | Fingerprint |
Note: Frequencies are representative values for the specified functional groups.
Electronic Transition Analysis for UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. youtube.com For this compound, the chromophore is the substituted benzene system. The expected electronic transitions are primarily π → π* transitions associated with the aromatic rings. The presence of alkyl, benzyl, and methyl substituents will cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting electronic absorption spectra. The calculation yields the excitation energies (which can be converted to λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., HOMO to LUMO).
Table 4: Predicted Electronic Transitions for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~265 | ~0.01 | π → π* (Benzene B₂ᵤ-like band) |
| S₀ → S₂ | ~210 | ~0.25 | π → π* (Benzene E₁ᵤ-like band) |
| S₀ → S₃ | ~190 | ~0.80 | π → π* (Benzene E₁ᵤ-like band) |
Note: Values are illustrative and based on typical TD-DFT predictions for substituted benzenes. The B₂ᵤ and E₁ᵤ labels refer to the symmetry of the transitions in unsubstituted benzene.
Reactivity and Reaction Mechanism Predictions
Analysis of Potential Energy Surfaces for Chemical Transformations
The chemical reactivity of this compound can be explored computationally by mapping out its potential energy surface (PES). wayne.edu A PES represents the energy of a molecular system as a function of its geometry. Minima on the PES correspond to stable reactants and products, while saddle points correspond to transition states—the energy maxima along a reaction pathway. wayne.edupsu.edu
By exploring the PES, chemists can:
Identify Reaction Pathways: Determine the most likely mechanisms for a given chemical transformation.
Locate Transition States (TS): Find the geometry and energy of the highest point along the reaction coordinate, which is crucial for calculating reaction rates using transition state theory.
Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies/free energies.
For this compound, several transformations could be studied via PES analysis:
Electrophilic Aromatic Substitution: The benzene rings are susceptible to attack by electrophiles. The PES could reveal the preferred site of substitution (ortho, meta, para to existing groups) by comparing the activation energies for the formation of the different sigma-complex intermediates.
Oxidation: The benzylic C-H bonds and the alkyl C-H bonds are potential sites for oxidation. PES analysis can help elucidate the mechanism and regioselectivity of such reactions.
Thermal Decomposition: At high temperatures, the molecule could undergo cleavage of the C-C bonds. The PES would identify the lowest-energy bond-breaking pathways.
These explorations are typically performed using DFT or higher-level ab initio methods to ensure sufficient accuracy in the calculated energies. wayne.edu
Investigation of Frontier Molecular Orbitals (FMO) and Reactivity Indices
The electronic and reactive properties of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, which is substituted with electron-donating alkyl groups (benzyl, hexyl, and methyl). These substituents increase the electron density of the aromatic system, raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack. The LUMO, conversely, represents the lowest energy state for an incoming electron and is typically distributed over the aromatic ring as well, but with different nodal properties. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. youtube.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices are invaluable for comparing the reactivity of different molecules and for predicting their behavior in various chemical environments. For instance, the electron-donating nature of the alkyl substituents in this compound would be expected to result in a lower electronegativity and chemical hardness compared to unsubstituted benzene.
Table 1: Representative Frontier Molecular Orbital Data and Reactivity Indices for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.6 | Difference between LUMO and HOMO energies |
| Electronegativity (χ) | 3.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.8 | Resistance to change in electron configuration |
| Global Electrophilicity (ω) | 1.61 | Measure of electrophilic character |
Note: The data presented in this table are representative values derived from theoretical calculations for structurally similar aromatic hydrocarbons and are intended for illustrative purposes.
Intermolecular Interactions and Crystal Packing Studies (if applicable)
Should this compound exist in a crystalline form, its solid-state structure would be dictated by a network of non-covalent intermolecular interactions. The large size and non-polar nature of the molecule suggest that van der Waals forces, specifically London dispersion forces, would be the predominant interactions governing its crystal packing.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. For a molecule like this compound, the Hirshfeld surface would likely be dominated by H···H, C···H, and C···C contacts, which are characteristic of interactions in non-polar organic crystals. scirp.org
Table 2: Representative Hirshfeld Surface Analysis Data for this compound
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 65.2 | Interactions between hydrogen atoms |
| C···H / H···C | 32.5 | Interactions between carbon and hydrogen atoms |
| C···C | 2.3 | Pi-stacking and other carbon-carbon interactions |
Note: The data in this table are exemplary and based on typical values for large, non-polar aromatic molecules. The actual values would depend on the specific crystal packing arrangement.
Given the structure of this compound, which lacks strong hydrogen bond donors or acceptors (like O-H or N-H groups), classical hydrogen bonding is not expected to be a significant factor in its crystal packing. acs.org However, weak C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an adjacent aromatic ring, could play a role in stabilizing the crystal structure. researchgate.net
Role of 1 Benzyl 2 Hexyl 4 Methylbenzene in Advanced Chemical Science
Application as a Specialized Building Block in Multi-Step Organic Synthesis
The unique structural arrangement of 1-Benzyl-2-hexyl-4-methylbenzene, featuring a combination of a benzyl (B1604629) group, a hexyl chain, and a methyl group on a benzene (B151609) ring, makes it a candidate for specialized applications in organic synthesis. Its utility is primarily envisioned in the construction of complex molecular architectures.
Precursor for Tailored Polycyclic Aromatic Compounds
While specific, large-scale applications are not widely documented, the molecular framework of this compound lends itself to the synthesis of complex polycyclic aromatic compounds (PACs) through intramolecular cyclization reactions. The presence of the hexyl and benzyl groups offers multiple sites for electrophilic or radical-induced ring closures, potentially leading to the formation of unique, non-planar PAC structures. The synthetic pathways would likely involve initial functionalization of the alkyl side chains or the aromatic rings, followed by controlled cyclization to yield targeted polycyclic systems. The specific substitution pattern can be expected to influence the regioselectivity of such reactions, allowing for the synthesis of tailored isomers.
Component in the Synthesis of Functionalized Polymers or Oligomers
In the realm of polymer science, this compound can serve as a monomer or a modifying agent in the synthesis of functionalized polymers and oligomers. The aromatic core can be incorporated into polymer backbones through methods such as electropolymerization or by first converting it into a polymerizable monomer, for instance, by introducing a vinyl or other reactive group. The hexyl and benzyl substituents would then act as pendant groups, imparting specific properties to the resulting material, such as increased solubility in organic solvents, modified thermal characteristics, and altered morphological features. These pendant groups could also be further functionalized post-polymerization to introduce additional chemical reactivity or specific binding sites.
Environmental Fate and Transport Studies
Understanding the environmental behavior of synthetic organic compounds is critical. For this compound, this involves investigating its persistence and transformation in various environmental compartments.
Photodegradation Pathways in Aqueous and Atmospheric Environments
In atmospheric and aquatic environments, this compound is susceptible to photodegradation, primarily initiated by hydroxyl radicals (•OH). In the atmosphere, the gas-phase reaction with •OH radicals is expected to be the dominant removal process. The reaction likely proceeds via hydrogen abstraction from the hexyl and benzyl groups or through addition to the aromatic ring, leading to the formation of various oxygenated products. In aqueous systems, direct photolysis is also a potential degradation pathway, although its significance would depend on the compound's ability to absorb light at relevant environmental wavelengths.
Adsorption and Desorption Behavior in Soil and Sediment
The lipophilic nature of this compound, suggested by its long alkyl chain and aromatic rings, indicates a strong tendency for adsorption to soil organic matter and sediment. This partitioning behavior is a key determinant of its mobility and bioavailability in the subsurface environment. The extent of adsorption is typically quantified by the soil-water partition coefficient (Kd), which is influenced by soil properties such as organic carbon content, clay content, and pH. Desorption studies are equally important for assessing the potential for long-term release and transport.
Biodegradation Kinetics and Metabolite Identification
Microbial degradation is a crucial process for the ultimate removal of this compound from the environment. Aerobic biodegradation pathways are expected to initiate with the oxidation of the alkyl side chains or the aromatic ring by microbial oxygenases. This initial attack can lead to the formation of a variety of intermediate metabolites, including alcohols, ketones, and carboxylic acids, which are then further degraded through central metabolic pathways. The identification of these metabolites is essential for elucidating the complete biodegradation pathway and for assessing any potential ecotoxicological risks associated with the transformation products. The kinetics of biodegradation determine the persistence of the compound in different environmental settings.
Investigations in Fundamental Aromatic Chemistry
The unique substitution pattern of this compound, featuring a combination of a benzyl group, a long-chain alkyl group (hexyl), and a smaller alkyl group (methyl), makes it a valuable compound for studying the intricate interplay of electronic and steric effects that govern the reactivity of polysubstituted aromatic rings.
Understanding Steric and Electronic Effects of Alkyl and Benzyl Substituents on Aromatic Reactivity
Electronic Effects:
Alkyl groups, such as the hexyl and methyl groups, are generally considered to be weakly activating and electron-donating towards the aromatic ring through an inductive effect. youtube.com This electron-donating nature arises from the polarization of the sigma bond between the alkyl carbon and the aromatic ring carbon, which increases the electron density of the ring. This increased electron density makes the ring more susceptible to attack by electrophiles. The benzyl group, while also attached via a methylene (B1212753) spacer, can also contribute to the electron density of the ring through hyperconjugation.
The electron-donating properties of these substituents can be qualitatively assessed by their effect on the stability of the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution. libretexts.org Electron-donating groups help to stabilize the positive charge in the arenium ion, thereby lowering the activation energy of the reaction and increasing the reaction rate compared to unsubstituted benzene. msu.edu
Steric Effects:
Steric hindrance plays a significant role in the reactivity of this compound due to the presence of the bulky hexyl and benzyl groups. numberanalytics.com These groups can physically obstruct the approach of a reagent to the positions on the ring that are adjacent to them (the ortho positions). The long hexyl chain, in particular, can adopt various conformations, some of which can effectively shield the nearby reactive sites. The benzyl group, with its phenyl ring, also presents considerable steric bulk. mdpi.com This steric hindrance can lead to a decrease in the rate of reaction at the sterically hindered sites. numberanalytics.com
A summary of the expected effects of the substituents in this compound is presented in the table below.
| Substituent | Position | Electronic Effect | Steric Effect |
| Benzyl | 1 | Weakly electron-donating (activating) | Significant |
| Hexyl | 2 | Weakly electron-donating (activating) | High |
| Methyl | 4 | Weakly electron-donating (activating) | Moderate |
Delving into Regioselectivity Control in Electrophilic and Nucleophilic Aromatic Substitution
Regioselectivity refers to the preference for reaction to occur at one position over another. In the case of this compound, the directing effects of the three substituents determine where a new substituent will be introduced during an electrophilic aromatic substitution reaction.
Electrophilic Aromatic Substitution:
Alkyl and benzyl groups are known as ortho, para-directors in electrophilic aromatic substitution. youtube.comyoutube.com This means they direct incoming electrophiles to the positions ortho and para to themselves. This directing effect is a consequence of the stabilization of the arenium ion intermediate. When an electrophile attacks the ortho or para position, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the alkyl or benzyl group. This allows the electron-donating group to directly stabilize the positive charge, lowering the energy of the intermediate and the transition state leading to it. libretexts.org
In this compound, all three substituents are ortho, para-directors. The positions on the ring are influenced by these directing effects as follows:
Position 3: Ortho to the hexyl group and meta to the benzyl and methyl groups.
Position 5: Ortho to the methyl group and meta to the benzyl and hexyl groups.
Position 6: Ortho to the benzyl group and para to the methyl group.
Considering only the electronic directing effects, positions 3, 5, and 6 would all be activated. However, the steric hindrance from the bulky benzyl and hexyl groups at positions 1 and 2 will likely disfavor substitution at the adjacent position 3 and, to a lesser extent, position 6. Therefore, electrophilic attack is most likely to occur at position 5, which is electronically activated by the methyl group (ortho) and the benzyl group (para to the methylene carbon's attachment point, though this effect is weaker) and is the least sterically hindered. Substitution at position 6 is also possible, being ortho to the activating benzyl group and para to the activating methyl group, but may be slightly hindered by the benzyl group.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution is less common for benzene rings that are not substituted with strong electron-withdrawing groups. Since this compound contains only electron-donating groups, it is not expected to be reactive towards nucleophilic aromatic substitution under normal conditions. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
Contribution to Reference Standards and Analytical Method Development
The well-defined structure and specific physicochemical properties of this compound make it a potential candidate for use as a reference standard in various analytical techniques, particularly in the analysis of complex hydrocarbon mixtures.
Use as a Standard for Chromatographic and Spectroscopic Calibration
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. A compound intended for use as a standard should be stable, pure, and have a well-characterized response in the analytical instrument being used.
Chromatographic Calibration:
In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), which are widely used for the analysis of complex hydrocarbon mixtures such as petroleum products, reference standards are essential for determining the retention times of specific analytes. nih.govacs.orgwaters.com The retention time of a compound is a characteristic property under a given set of chromatographic conditions.
Due to its high molecular weight and the presence of both aliphatic and aromatic moieties, this compound would be expected to have a relatively long retention time in non-polar GC columns. It could serve as a useful marker in the analysis of middle to heavy distillates of petroleum. wikipedia.org In HPLC, its retention behavior would depend on the nature of the stationary and mobile phases.
A hypothetical table of chromatographic data for this compound is presented below. These values are illustrative and would need to be determined experimentally.
| Chromatographic Method | Column Type | Retention Index (Kovats) | Relative Retention Time (RRT) |
| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | ~2200 | (To be determined relative to a known standard) |
| HPLC (Normal Phase) | Silica | (Dependent on mobile phase) | (To be determined relative to a known standard) |
| HPLC (Reversed Phase) | C18 | (Dependent on mobile phase) | (To be determined relative to a known standard) |
Spectroscopic Calibration:
In spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, reference standards are used to calibrate the instrument and to help in the identification of unknown compounds by comparing their spectra with that of the standard.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the cleavage of the benzyl and hexyl groups. The NMR spectrum would provide detailed information about the structure of the molecule, with specific chemical shifts for the protons and carbons in the different chemical environments.
Development of Trace Analysis Methods for Complex Mixtures
The development of robust analytical methods for the detection and quantification of trace components in complex matrices is a significant challenge in analytical chemistry. rsc.orgnih.govnih.gov Heavily substituted aromatic hydrocarbons can be present in various industrial products and environmental samples.
Given its structure, this compound could be a component of certain industrial fluids, such as lubricants or hydraulic oils, or could potentially be an environmental contaminant. The development of a specific and sensitive analytical method for its detection would involve several steps:
Sample Preparation: Extraction of the analyte from the sample matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.
Chromatographic Separation: Separation of the target analyte from other components in the extract using high-resolution gas chromatography or HPLC.
Detection and Quantification: Use of a sensitive detector, such as a mass spectrometer, for the unambiguous identification and quantification of the analyte.
The use of this compound as a certified reference material would be essential for the validation of such analytical methods, ensuring their accuracy, precision, and reliability.
A summary of potential analytical methods for the trace analysis of this compound is provided in the table below.
| Analytical Technique | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Mass Spectrometer | Estimated in the low ng/g to pg/g range | Estimated in the low ng/g to pg/g range |
| HPLC-MS | Mass Spectrometer | Estimated in the low ng/mL to pg/mL range | Estimated in the low ng/mL to pg/mL range |
| GC-FID | Flame Ionization Detector | Estimated in the ng/g range | Estimated in the ng/g range |
Future Research Trajectories for 1 Benzyl 2 Hexyl 4 Methylbenzene
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of 1-Benzyl-2-hexyl-4-methylbenzene likely relies on classical Friedel-Crafts alkylation reactions, which often involve harsh conditions and the use of stoichiometric amounts of Lewis acid catalysts, leading to significant waste. nih.govmt.comwikipedia.org Future research should focus on developing more sustainable and efficient synthetic methodologies.
One promising avenue is the use of heterogeneous catalysts, such as zeolites, which can offer improved selectivity, easier separation, and the potential for regeneration and reuse. acs.org For instance, the alkylation of toluene (B28343) with various agents has been successfully demonstrated using zeolite catalysts, suggesting that a similar approach could be developed for the multi-step synthesis of this compound. acs.org
Another green chemistry approach involves the catalytic C-H activation and functionalization of simpler aromatic precursors. ethz.chresearchgate.netacs.org This strategy could potentially allow for the direct introduction of the benzyl (B1604629) and hexyl groups onto a toluene framework in a more atom-economical manner, bypassing the need for pre-functionalized reagents like alkyl halides. researchgate.netchemrxiv.org
The table below outlines potential sustainable synthetic strategies and their advantages over traditional methods.
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages |
| Heterogeneous Catalysis | Zeolites (e.g., ZSM-5) | Reusability, improved para-selectivity, reduced waste. |
| Homogeneous Catalysis | Transition metal complexes (e.g., Pd, Rh, Au) | High efficiency and selectivity under mild conditions. nih.govchemrxiv.org |
| Photocatalysis | Light-mediated reactions | Use of renewable energy, potential for novel reactivity. rsc.org |
| Biocatalysis | Engineered enzymes | High selectivity, use of renewable feedstocks, mild reaction conditions. |
Further research in this area should focus on catalyst development, reaction optimization, and life cycle assessment to identify the most environmentally benign and economically viable routes to this compound.
Advanced Spectroscopic Studies for Conformational Dynamics
The presence of the flexible hexyl and benzyl groups suggests that this compound can adopt a multitude of conformations. Understanding these conformational dynamics is crucial as they can significantly influence the compound's physical and chemical properties. Advanced spectroscopic techniques, in conjunction with computational modeling, can provide detailed insights into these dynamic processes.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like NOESY and ROESY, can be employed to determine through-space proximities between different parts of the molecule, providing clues about the preferred conformations in solution. mdpi.com Furthermore, variable temperature NMR studies can be used to probe the energy barriers associated with the rotation of the benzyl and hexyl groups. mdpi.comresearchgate.netnih.gov
The rotational barriers of benzyl groups in various chemical environments have been a subject of both experimental and theoretical interest. researchgate.netnih.govresearchgate.netresearcher.life For benzyl alcohol, a barrier to rotation of the CH₂OH group has been determined, and similar studies could be applied to this compound to understand the interplay of steric and electronic effects on its internal rotations. researchgate.netresearcher.life
| Spectroscopic Technique | Information Gained |
| 2D NMR (NOESY, ROESY) | Through-space correlations, preferred conformations. |
| Variable Temperature NMR | Rotational energy barriers of substituent groups. |
| Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy | Vibrational modes, changes in conformation. |
| Microwave Spectroscopy | Precise molecular geometry in the gas phase. |
Development of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. The development of accurate and reliable computational models can guide experimental work and accelerate the discovery of new applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the biological activity or toxicity of this compound and its derivatives. nih.govacs.orgnih.govresearchgate.nettandfonline.com These models are built by correlating structural or physicochemical descriptors with observed biological effects. For substituted benzenes, descriptors such as hydrophobicity, electronic parameters, and steric factors have been shown to be important. nih.gov
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational preferences, and reaction mechanisms of this compound at a molecular level. nih.gov Such calculations can provide insights into the rotational barriers of the substituent groups and the regioselectivity of further chemical modifications. researchgate.netnih.gov
| Computational Method | Predicted Properties/Insights |
| QSAR/QSTR | Biological activity, toxicity. nih.govacs.orgnih.govresearchgate.nettandfonline.com |
| Density Functional Theory (DFT) | Electronic structure, conformational energies, reaction pathways. nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, interactions with other molecules. |
Investigation of Isotopic Variants for Mechanistic Insights
The synthesis and study of isotopically labeled versions of this compound can provide invaluable information about reaction mechanisms. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a powerful tool for determining the rate-determining step of a reaction. vaia.comyoutube.comlibretexts.orgacs.orgstackexchange.comchem-station.com
For instance, in the context of electrophilic aromatic substitution reactions, the presence or absence of a deuterium (B1214612) KIE when a C-H bond is replaced with a C-D bond can help to distinguish between different mechanistic pathways. vaia.comlibretexts.orgstackexchange.com While often the formation of the sigma complex is rate-determining in these reactions, leading to no significant KIE, certain conditions can alter the rate-determining step. vaia.comstackexchange.com
Deuterium labeling can also be used to trace the fate of specific atoms during a reaction, providing a detailed map of bond-breaking and bond-forming events. researchgate.netresearchgate.netprinceton.edu
| Isotopic Labeling Strategy | Mechanistic Information Gained |
| Deuterium Labeling (C-H vs. C-D) | Kinetic Isotope Effect (KIE), identification of rate-determining steps. vaia.comlibretexts.orgstackexchange.com |
| Carbon-13 Labeling | Tracing the carbon skeleton in rearrangement reactions. |
| Oxygen-18/Nitrogen-15 Labeling (if derivatized) | Elucidating mechanisms of functional group transformations. |
Integration into Supramolecular Assemblies or Self-Assembled Systems
The amphiphilic character of this compound, arising from its nonpolar alkyl and benzyl groups and the aromatic ring, suggests its potential as a building block for supramolecular assemblies. tandfonline.comtandfonline.comacs.org The study of how this molecule interacts with itself and with other molecules to form ordered structures is a promising area of future research.
The noncovalent interactions, such as π-π stacking of the benzene (B151609) rings and van der Waals forces between the hexyl chains, could drive the self-assembly of this molecule into larger, ordered structures in solution or on surfaces. tandfonline.comacs.orgnih.gov The specific arrangement of the substituents on the benzene ring will likely play a crucial role in directing the geometry of these assemblies.
Furthermore, this compound could be explored as a guest molecule in host-guest chemistry. acs.orgyoutube.comnih.gov Its size, shape, and electronic properties may allow it to bind within the cavities of larger host molecules, such as cyclodextrins, calixarenes, or metal-organic frameworks. acs.org Such host-guest complexes could have applications in areas like controlled release, sensing, or catalysis.
| Area of Supramolecular Chemistry | Potential Application |
| Self-Assembly | Formation of liquid crystals, gels, or thin films. tandfonline.comtandfonline.comacs.orgnih.gov |
| Host-Guest Chemistry | Molecular recognition, sensing, drug delivery. acs.orgyoutube.comnih.gov |
| Foldamer-based Architectures | Creation of complex, ordered nanostructures. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
